molecular formula C12H8Cl2F6IP B1601804 Bis(4-chlorophenyl)iodonium hexafluorophosphate CAS No. 60565-87-9

Bis(4-chlorophenyl)iodonium hexafluorophosphate

Cat. No.: B1601804
CAS No.: 60565-87-9
M. Wt: 494.96 g/mol
InChI Key: NMYKGBBWYYLHAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-chlorophenyl)iodonium hexafluorophosphate is an organoiodine compound with the molecular formula C12H8Cl2F6IP. It is commonly used as a reagent in organic synthesis, particularly in the field of photoinitiation and as an oxidizing agent .

Preparation Methods

The synthesis of bis(4-chlorophenyl)iodonium hexafluorophosphate typically involves the reaction of iodobenzene with a chlorinated benzene derivative in the presence of a suitable oxidizing agent. One common method involves the use of peracetic acid as the oxidizing agent under controlled conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.

Chemical Reactions Analysis

Bis(4-chlorophenyl)iodonium hexafluorophosphate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include peracetic acid, hydrogen peroxide, and other oxidizing agents. The major products formed depend on the specific reaction conditions and substrates used.

Scientific Research Applications

Bis(4-chlorophenyl)iodonium hexafluorophosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis(4-chlorophenyl)iodonium hexafluorophosphate involves the generation of reactive intermediates upon exposure to light or other stimuli. These intermediates can then participate in various chemical reactions, leading to the desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Bis(4-chlorophenyl)iodonium hexafluorophosphate can be compared with other similar compounds, such as:

These compounds share similar reactivity patterns but differ in their specific applications and reactivity due to the different substituents on the phenyl rings.

Properties

IUPAC Name

bis(4-chlorophenyl)iodanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2I.F6P/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12;1-7(2,3,4,5)6/h1-8H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYKGBBWYYLHAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1Cl)[I+]C2=CC=C(C=C2)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2F6IP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90554204
Record name Bis(4-chlorophenyl)iodanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

494.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60565-87-9
Record name Bis(4-chlorophenyl)iodanium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90554204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-chlorophenyl)iodonium hexafluorophosphate
Reactant of Route 2
Reactant of Route 2
Bis(4-chlorophenyl)iodonium hexafluorophosphate
Reactant of Route 3
Reactant of Route 3
Bis(4-chlorophenyl)iodonium hexafluorophosphate
Reactant of Route 4
Bis(4-chlorophenyl)iodonium hexafluorophosphate
Reactant of Route 5
Bis(4-chlorophenyl)iodonium hexafluorophosphate
Reactant of Route 6
Bis(4-chlorophenyl)iodonium hexafluorophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.